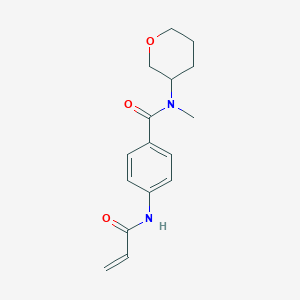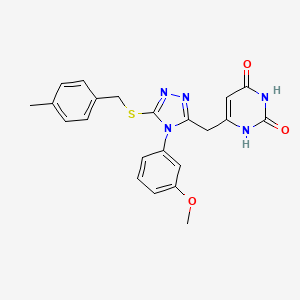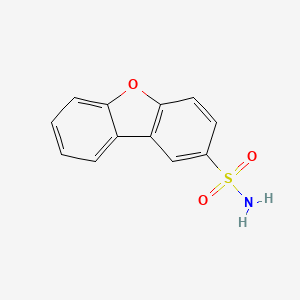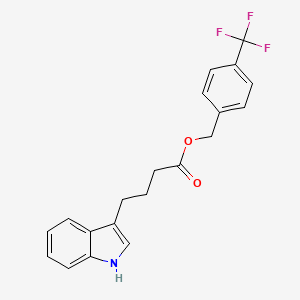
4-(trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate is a synthetic organic compound that features both an indole and a trifluoromethylbenzyl group. The indole moiety is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The trifluoromethyl group is often introduced to enhance the metabolic stability and bioavailability of compounds.
准备方法
The synthesis of 4-(trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate typically involves the esterification of 4-(trifluoromethyl)benzyl alcohol with 4-(1H-indol-3-yl)butanoic acid. This reaction can be catalyzed by various reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
化学反应分析
4-(Trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like sodium hydride (NaH). Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-(Trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to the presence of the indole moiety, which is known for its pharmacological activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 4-(trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its overall biological activity .
相似化合物的比较
4-(Trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate can be compared with other indole derivatives and trifluoromethyl-substituted compounds. Similar compounds include:
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-(Trifluoromethyl)benzyl alcohol: Shares the trifluoromethylbenzyl group but lacks the indole moiety.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
The uniqueness of this compound lies in the combination of the indole and trifluoromethylbenzyl groups, which can confer distinct biological and chemical properties .
属性
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl 4-(1H-indol-3-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO2/c21-20(22,23)16-10-8-14(9-11-16)13-26-19(25)7-3-4-15-12-24-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,24H,3-4,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCJJDOIYYDAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)OCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2652059.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)
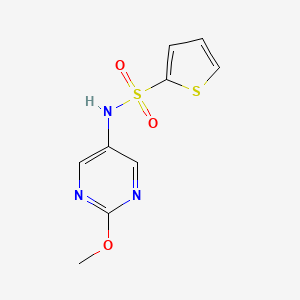
![N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2652063.png)
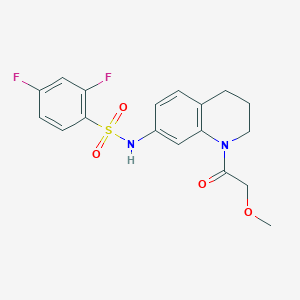
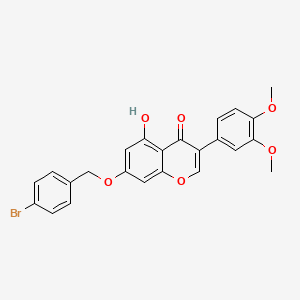
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2652068.png)
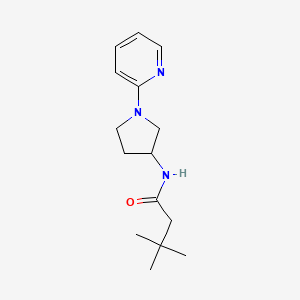
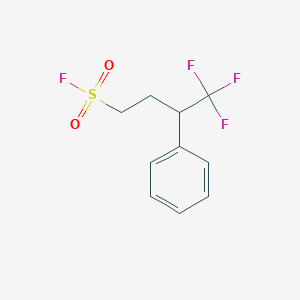
![3-(2-methylpropyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2652075.png)
![3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2652077.png)
